

Mead Acid Methyl Ester in Cellular Lipid Metabolism: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Mead acid methyl ester

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This guide provides a comprehensive overview of mead acid (20:3n-9) and its methyl ester, focusing on its role in cellular lipid metabolism. Mead acid, an omega-9 polyunsaturated fatty acid, is a significant biomarker for Essential Fatty Acid Deficiency (EFAD). This document details its biosynthesis, metabolic pathways, and the analytical methodologies for its quantification, offering valuable insights for research and drug development.

Introduction to Mead Acid

Mead acid, or (5Z,8Z,11Z)-eicosatrienoic acid, is a 20-carbon polyunsaturated fatty acid.^[1] It was first identified by James F. Mead in rats on a fat-deficient diet.^[2] Unlike omega-3 and omega-6 fatty acids, which are essential and must be obtained from the diet, mead acid can be synthesized de novo in animals from oleic acid (18:1n-9).^{[1][3]} Its presence in significant amounts in blood and tissues is a well-established indicator of EFAD, a condition resulting from inadequate intake of linoleic acid (LA) and α-linolenic acid (ALA).^{[4][5]} In states of EFAD, the enzymes that typically process LA and ALA become available to metabolize oleic acid, leading to the production of mead acid.^[1]

Biosynthesis of Mead Acid

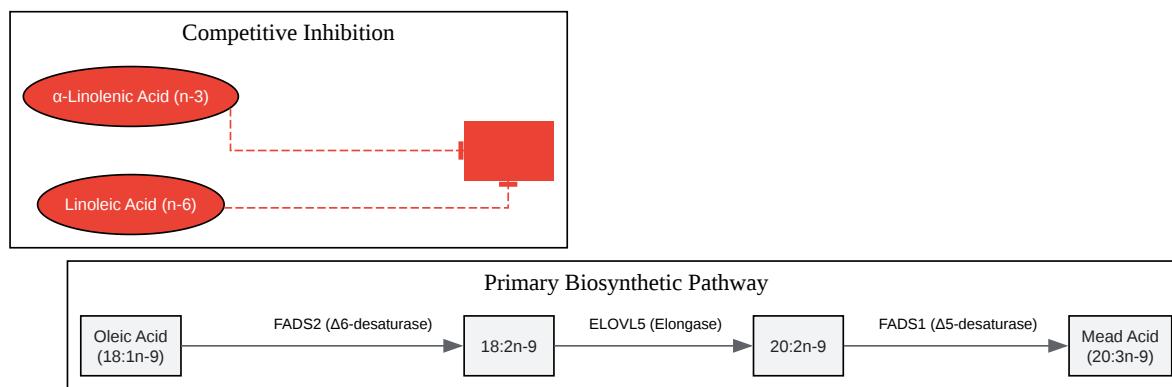
The endogenous synthesis of mead acid from oleic acid is a multi-step enzymatic process that mirrors the metabolism of essential fatty acids. This conversion is catalyzed by the same set of desaturase and elongase enzymes.

The primary pathway involves the following steps:

- $\Delta 6$ Desaturation: Oleic acid (18:1n-9) is desaturated by $\Delta 6$ -desaturase (FADS2) to produce (6Z,9Z)-octadecadienoic acid (18:2n-9).
- Elongation: The resulting 18:2n-9 is then elongated by Elongase of very long chain fatty acids protein 5 (ELOVL5) to form (8Z,11Z)-eicosadienoic acid (20:2n-9).
- $\Delta 5$ Desaturation: Finally, $\Delta 5$ -desaturase (FADS1) introduces a double bond to produce mead acid (20:3n-9).

An alternative pathway has also been proposed where oleic acid is first elongated to 20:1n-9 by ELOVL5, followed by desaturation steps by FADS2 and FADS1.[6]

Under normal physiological conditions, the desaturase enzymes have a higher affinity for ALA and LA.[2] This competitive inhibition means that the synthesis of mead acid is suppressed when essential fatty acids are abundant.[1] A significant increase in mead acid synthesis only occurs when the dietary supply of LA and ALA is low.[7]



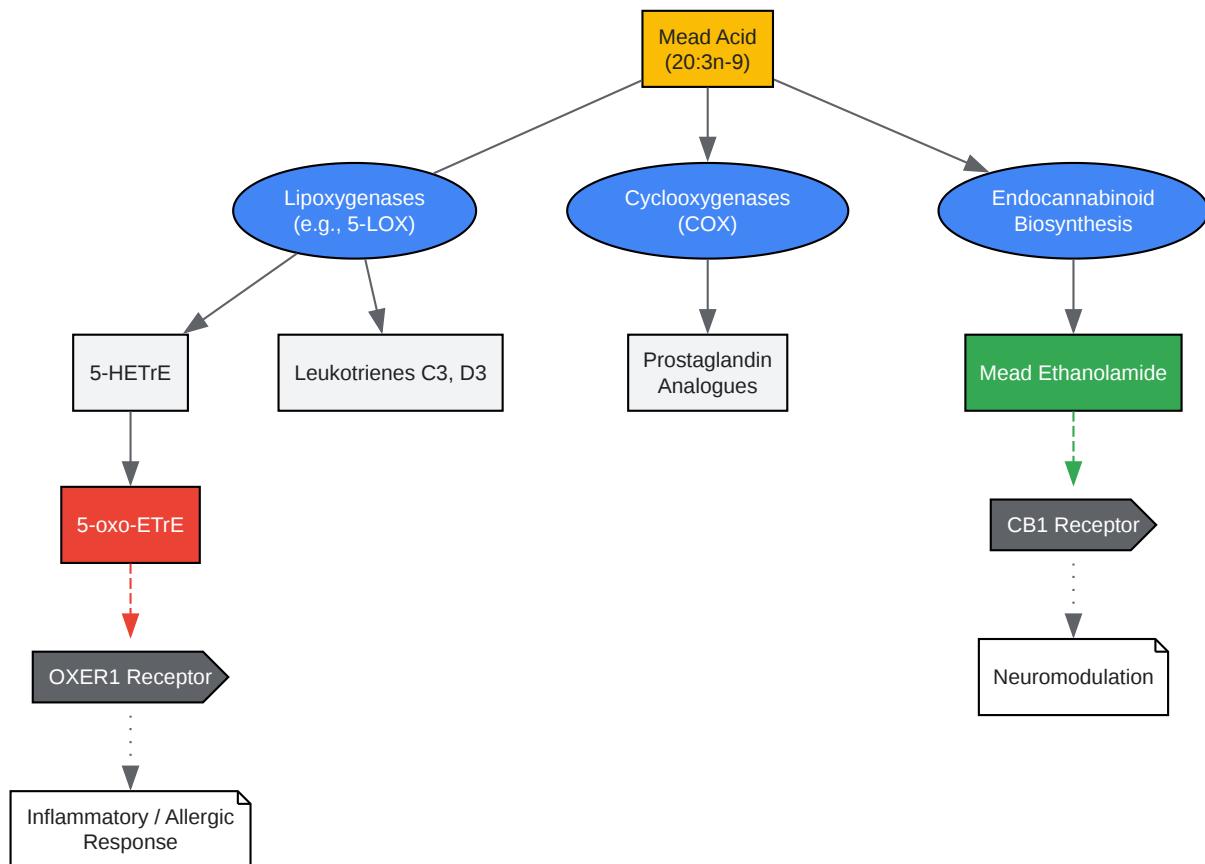
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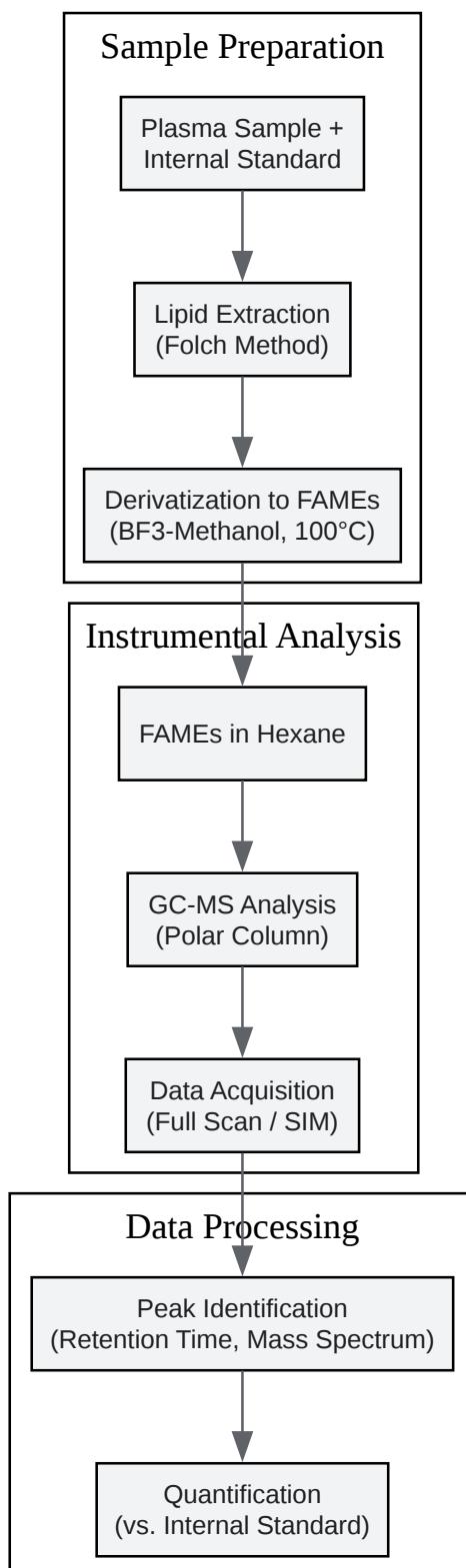
Caption: Biosynthesis pathway of Mead Acid from Oleic Acid.

Metabolism and Cellular Signaling

Once synthesized, mead acid can be incorporated into the acyl moiety of phospholipids, triglycerides, and cholesterol esters.^[2] It can also serve as a substrate for the same enzymatic pathways that metabolize arachidonic acid (ARA), leading to the production of various signaling molecules.

- Lipoxygenase (LOX) Pathway: 5-lipoxygenase can metabolize mead acid to 5-hydroxyeicosatrienoic acid (5-HETrE) and subsequently to 5-oxoeicosatrienoic acid (5-oxo-ETrE).^[3] 5-oxo-ETrE is a potent stimulator of human eosinophils and neutrophils, suggesting a role in allergic and inflammatory responses, potentially by acting on the OXER1 receptor.
^[3]
- Cyclooxygenase (COX) Pathway: In the absence of sufficient arachidonic acid, COX enzymes can oxidize mead acid.^[3] This leads to the formation of prostaglandin and thromboxane analogues, though their physiological significance is less understood compared to their ARA-derived counterparts.^[8]
- Endocannabinoid System: Mead acid can be converted to mead ethanolamide, an endocannabinoid that binds to the cannabinoid receptor CB1 with potency similar to anandamide (arachidonoylethanolamide).^[2] This suggests a potential role for mead acid metabolites in the endocannabinoid signaling system.^[2]





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